

Application Notes and Protocols for Site-Specific Protein Modification with Pyridazinedione Probes

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Compound of Interest

Compound Name: *Pyridazinediones-derivative-1*

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Introduction

Site-specific protein modification is a critical tool in chemical biology, enabling the development of sophisticated biotherapeutics, diagnostics, and research reagents. Pyridazinedione (PD) based probes have emerged as a versatile and powerful class of reagents for the selective modification of cysteine residues and disulfide bonds.^{[1][2]} This technology offers a high degree of control over conjugation, leading to homogenous products with desirable stability and reactivity profiles.^{[1][3]} These application notes provide an overview of pyridazinedione chemistry, its applications, and detailed protocols for its use in site-specific protein modification.

Pyridazinediones react with cysteine residues via a Michael addition mechanism.^[4] Brominated versions of these probes, such as bromopyridazinediones (BrPDs) and dibromopyridazinediones (DiBrPDs), exhibit enhanced reactivity and are particularly useful for targeting single cysteine residues and re-bridging disulfide bonds, respectively.^{[1][5]} This approach has been successfully employed in the generation of antibody-drug conjugates (ADCs), the functionalization of nanoparticles, and the creation of cleavable bioconjugates.^{[6][7][8]} A key advantage of pyridazinedione-based conjugates is their stability in blood serum, a critical feature for in vivo applications.^{[6][9]}

Key Features of Pyridazinedione Probes:

- Site-Selectivity: Primarily targets the thiol group of cysteine residues, offering high selectivity due to the low natural abundance and high nucleophilicity of cysteine.[5][10][11]
- Tunable Reactivity: The electrophilicity of the pyridazinedione scaffold can be modulated to control the rates of both the forward (Michael addition) and reverse (retro-Michael) reactions, allowing for either stable or reversible conjugation.[2][4][12]
- Serum Stability: Pyridazinedione-thiol conjugates demonstrate high stability in blood serum, a significant advantage over maleimide-based conjugates which can undergo retro-Michael reactions.[6]
- Versatility: The pyridazinedione core can be functionalized at multiple positions, enabling the creation of multifunctional platforms for dual labeling or the attachment of multiple payloads. [1]
- Reversibility under Specific Conditions: While stable under physiological conditions, the conjugation can be reversed in the presence of high concentrations of competing thiols, a feature that can be exploited for drug release or probe cleavage.[5]

Applications

The unique properties of pyridazinedione probes have led to their application in several cutting-edge areas of research and drug development:

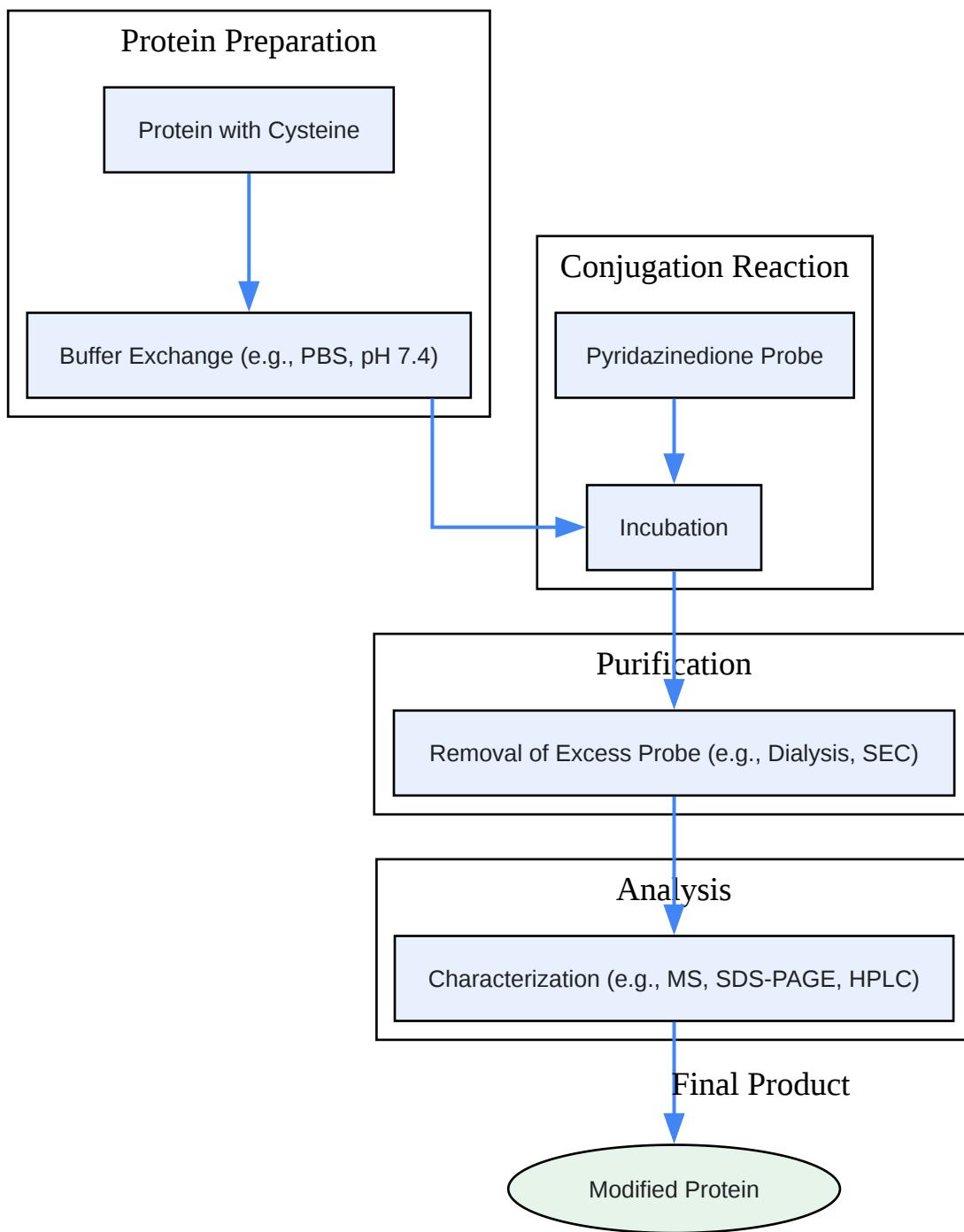
- Antibody-Drug Conjugates (ADCs): Pyridazinediones are used to link potent cytotoxic drugs to antibodies, targeting cancer cells with high specificity. The stable linkage ensures that the drug remains attached to the antibody until it reaches the target site, minimizing off-target toxicity.[6][9][13] This technology allows for the creation of homogenous ADCs with a controlled drug-to-antibody ratio (DAR).[6][9]
- Bioconjugate Chemistry: These probes are used to attach a variety of molecules, including fluorophores, affinity tags, and polyethylene glycol (PEG), to proteins for imaging, purification, and to improve pharmacokinetic properties.
- Nanoparticle Functionalization: Site-specific conjugation of antibodies or antibody fragments to nanoparticles for targeted drug delivery and imaging.[8]

- Reversible/Cleavable Linkers: The tunable reversibility of the pyridazinedione-thiol linkage allows for the design of linkers that release their cargo in response to specific stimuli, such as the reducing environment within a cell.[5][10][14]

Experimental Workflows and Signaling Pathways

General Workflow for Cysteine Modification

The following diagram illustrates a typical workflow for the site-specific modification of a protein containing a surface-accessible cysteine residue using a bromopyridazinedione probe.



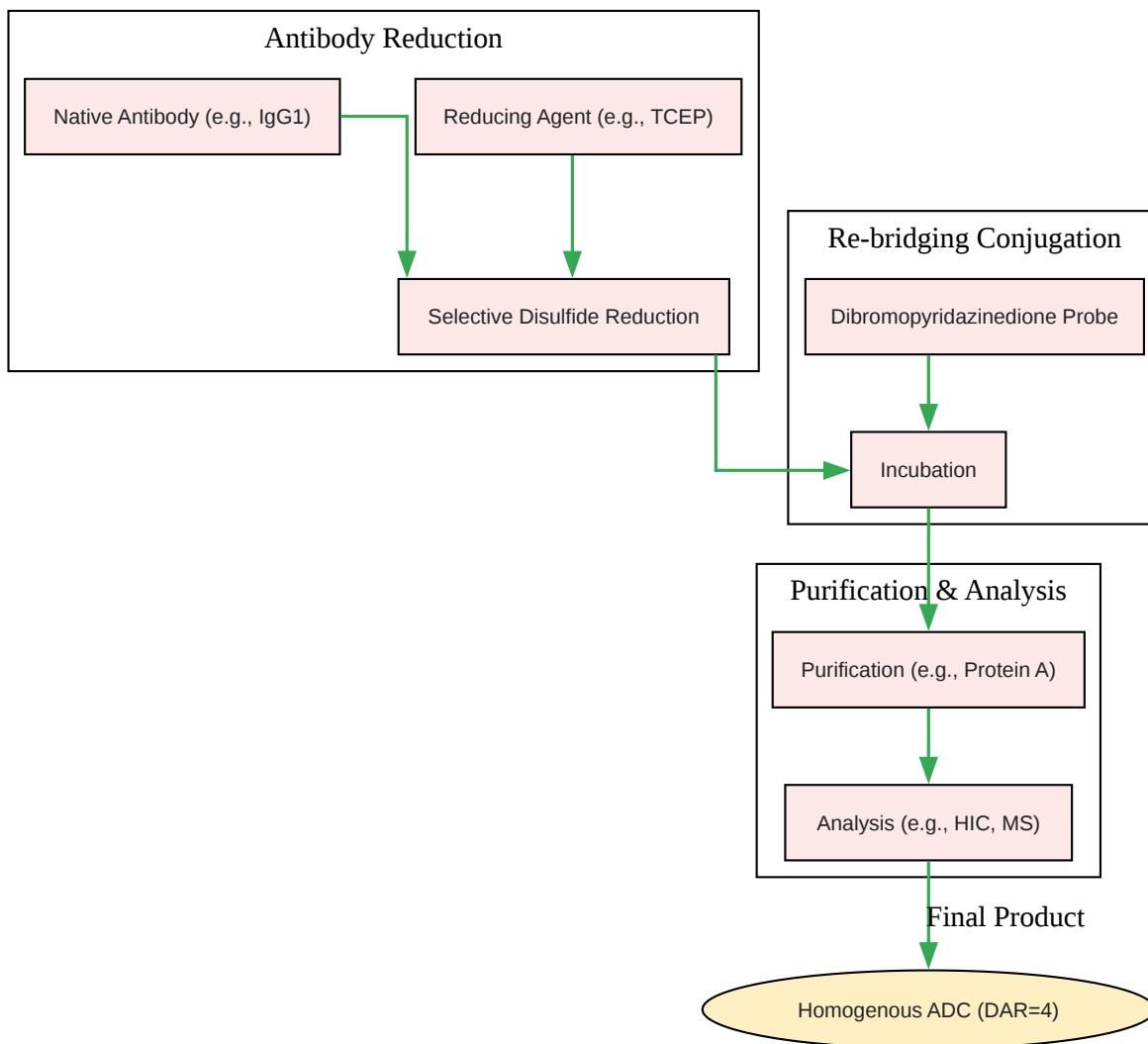
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Workflow for cysteine modification.

Workflow for Disulfide Re-bridging in Antibodies

This diagram outlines the process of reducing a native interchain disulfide bond in an antibody and subsequently re-bridging it with a dibromopyridazinedione probe, a common strategy for

creating homogenous ADCs.



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Workflow for antibody disulfide re-bridging.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on protein modification with pyridazinedione probes.

Table 1: Reaction Conditions and Efficiency for Cysteine Modification

Protein/Peptide	Pyridazinedione Probe	Molar Equivalents of Probe	Temperature (°C)	Time (h)	Conversion (%)	Reference
Grb2-SH2 domain (L111C)	PD-5	100	37	16	Quantitative	[5]
Grb2-SH2 domain (L111C)	MBPD-7	100	37	1	Quantitative	[5]
Grb2-SH2 domain (L111C)	DBPD-8	100	37	1	High	[5]
Cysteine-containing tripeptide (GCY)	Various PDs	-	-	-	-	[4]

Table 2: Disulfide Re-bridging of Antibodies

Antibody	Pyridazinedione Probe	Reducing Agent	Homogeneity (%)	Application	Reference
Trastuzumab (Herceptin)	DiBrPD derivatives	TCEP	>90	ADC	[1]
Trastuzumab	PD-MMAE	TCEP	Almost exclusively DAR 4	ADC	[9]
Cetuximab	DiBrPD derivatives	TCEP	-	Nanoparticle Conjugation	[1]

Detailed Experimental Protocols

Protocol 1: General Procedure for Cysteine Modification of a Protein

This protocol is a general guideline for the modification of a protein with a single, accessible cysteine residue using a bromopyridazinedione probe.

Materials:

- Protein containing a single cysteine residue (e.g., Grb2-SH2 domain L111C mutant)
- Bromopyridazinedione (BrPD) probe functionalized with the desired moiety (e.g., fluorophore, biotin)
- Phosphate-buffered saline (PBS), pH 7.4
- Dimethyl sulfoxide (DMSO)
- Dialysis tubing or centrifugal filters for purification
- Analytical equipment (e.g., mass spectrometer, SDS-PAGE, HPLC)

Procedure:

- Protein Preparation:

- Dissolve the protein in PBS to a final concentration of 1-5 mg/mL.
- If the protein has been stored in a buffer containing thiols (e.g., DTT, BME), perform a buffer exchange into PBS to remove these reducing agents.
- Probe Preparation:
 - Dissolve the BrPD probe in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-100 mM).
- Conjugation Reaction:
 - Add the BrPD probe stock solution to the protein solution to achieve a final molar excess of the probe (e.g., 10-100 equivalents). The optimal excess should be determined empirically.
 - Incubate the reaction mixture at room temperature or 37°C for 1-16 hours with gentle mixing. Reaction progress can be monitored by mass spectrometry.
- Purification:
 - Remove the excess, unreacted probe by dialysis against PBS or by using centrifugal filters with an appropriate molecular weight cutoff.
- Analysis:
 - Confirm the successful conjugation and determine the modification efficiency using mass spectrometry (to observe the mass shift corresponding to the addition of the probe).
 - Assess the purity and integrity of the modified protein using SDS-PAGE and HPLC.

Protocol 2: Disulfide Re-bridging of an Antibody for ADC Preparation

This protocol describes the reduction of interchain disulfide bonds in a human IgG1 antibody and subsequent re-bridging with a dibromopyridazinedione-drug conjugate.

Materials:

- Human IgG1 antibody (e.g., Trastuzumab) at a concentration of 5-10 mg/mL.
- Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM in water).
- Dibromopyridazinedione-drug conjugate.
- Reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.4).
- Purification system (e.g., Protein A chromatography).
- Analytical equipment (e.g., Hydrophobic Interaction Chromatography (HIC), mass spectrometry).

Procedure:

- Antibody Reduction:
 - To the antibody solution in the reaction buffer, add a slight molar excess of TCEP (e.g., 2.5 equivalents per disulfide bond to be reduced). For an IgG1, there are four interchain disulfide bonds.
 - Incubate at 37°C for 1-2 hours to achieve selective reduction of the interchain disulfides.
- Conjugation Reaction:
 - Add the dibromopyridazinedione-drug conjugate to the reduced antibody solution. A molar excess of the probe (e.g., 5-10 equivalents per antibody) is typically used.
 - Incubate the reaction at 4°C or room temperature overnight with gentle agitation.
- Purification:
 - Purify the resulting ADC from excess probe and reducing agent using Protein A chromatography. Elute the ADC and buffer exchange into a suitable formulation buffer.
- Analysis:

- Determine the drug-to-antibody ratio (DAR) and the homogeneity of the ADC using HIC-HPLC.
- Confirm the identity and integrity of the ADC using mass spectrometry.

Conclusion

Pyridazinedione-based probes offer a robust and versatile platform for the site-specific modification of proteins. Their favorable reactivity, the stability of the resulting conjugates, and the ability to tune their properties make them highly valuable tools for academic research and the development of next-generation biotherapeutics. The protocols provided herein serve as a starting point for researchers looking to employ this powerful technology in their work. Optimization of reaction conditions for specific proteins and probes is recommended to achieve the desired modification efficiency and product homogeneity.

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